sEH Inhibition Potency: Position Among Patent Series Analogs
Within the US9127027/US9422318 patent series, 2-phenoxy-1-(2-phenylmorpholino)ethanone (Compound 7) exhibits a reported sEH IC₅₀ of 392 nM [1]. This places it at an intermediate potency tier: 35.6-fold less potent than the most active series member (Compound 20, IC₅₀ = 11 nM) but 1.28-fold more potent than Compound 5 (IC₅₀ = 500 nM) and markedly more active than the compound with IC₅₀ >500 nM (Compound 6) [1][2]. However, it is important to note that the SMILES string associated with BDBM179755 in BindingDB corresponds to a urea-based EET analog rather than a phenylmorpholine, raising uncertainty about the true identity of the compound tested; this IC₅₀ value should therefore be treated as provisional and requiring independent verification [1].
| Evidence Dimension | Recombinant human sEH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 392 nM (provisional; SMILES mismatch noted) |
| Comparator Or Baseline | Compound 20 (US9127027): IC₅₀ = 11 nM; Compound 5 (US9422318): IC₅₀ = 500 nM; Compound 6: IC₅₀ >500 nM; t-AUCB (reference sEH inhibitor): IC₅₀ = 0.5 nM |
| Quantified Difference | 35.6-fold less potent than Compound 20; 1.28-fold more potent than Compound 5; >784-fold less potent than t-AUCB |
| Conditions | Recombinant human sEH protein; substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME); fluorescent-based assay |
Why This Matters
For researchers selecting an sEH inhibitor tool compound, understanding where this compound sits on the potency spectrum within its patent series informs whether its intermediate activity is appropriate for the experimental model—particularly when comparing effects of partial vs. full sEH inhibition.
- [1] BindingDB (2016). BDBM179755 (US9127027, Compound 7; US9422318, Compound 7). sEH IC₅₀ = 392 nM. Assay: recombinant human sEH, (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester substrate, fluorescence detection. Note: SMILES string (CCCCNC(=O)NCCCC\C=C/CCCCCCC(=O)NC@@HCC(O)=O)C(O)=O) does not match expected structure for 2-phenoxy-1-(2-phenylmorpholino)ethanone. View Source
- [2] BindingDB (2017). BDBM50057494 (CHEMBL3322814, US9127027 Compound 20): sEH IC₅₀ = 11 nM; BDBM50057422 (CHEMBL3322799, US9422318 Compound 5): sEH IC₅₀ = 500 nM; BDBM50057423 (CHEMBL3322800, US9422318 Compound 6): sEH IC₅₀ >500 nM. All assays: recombinant human sEH, same substrate system. View Source
